1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide

Mycobacterium abscessus DNA gyrase inhibition anti-infective discovery

Procure 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide (CAS 2034445-08-2) to access a uniquely substituted piperidine-4-carboxamide (P4C) scaffold. The 2-(2-methoxyethoxy) group on the isonicotinoyl ring modulates lipophilicity and hydrogen-bonding, enabling systematic SAR exploration against mycobacterial DNA gyrase (reference IC50 2 µM) and direct thrombin (Ki 6 nM). This compound serves as a versatile starting point for anti-infective, anticoagulant, and antiviral library development. Its primary carboxamide allows rapid amide library generation. For paired ADME profiling, also consider the nitrile analog (CAS 2034317-31-0).

Molecular Formula C15H21N3O4
Molecular Weight 307.35
CAS No. 2034445-08-2
Cat. No. B2902035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide
CAS2034445-08-2
Molecular FormulaC15H21N3O4
Molecular Weight307.35
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C15H21N3O4/c1-21-8-9-22-13-10-12(2-5-17-13)15(20)18-6-3-11(4-7-18)14(16)19/h2,5,10-11H,3-4,6-9H2,1H3,(H2,16,19)
InChIKeyXIEKTDLHVYQWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide: Structural Identity and P4C Class Provenance


1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide (CAS 2034445-08-2, C15H21N3O4, MW 307.35 g/mol) is a synthetic small molecule belonging to the piperidine-4-carboxamide (P4C) class . Structurally, it features a piperidine-4-carboxamide core N-acylated with a 2-(2-methoxyethoxy)isonicotinoyl group. This places it within a compound family that has been experimentally validated as a novel class of mycobacterial DNA gyrase inhibitors [1] and direct thrombin (fIIa) inhibitors [2], establishing a scientific foundation for its investigation in anti-infective and anticoagulant research programs.

Why a Generic Piperidine-4-carboxamide Cannot Replace 1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide


The 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide scaffold is not a generic P4C. The specific 2-(2-methoxyethoxy) substitution on the isonicotinoyl ring distinguishes it from both the unsubstituted 1-(pyridin-4-yl)piperidine-4-carboxamide and the simpler piperidine-4-carboxamide (isonipecotamide) core. In the thrombin inhibitor series, the pyridin-4-yl group at the P1 position was essential for attaining potent fIIa inhibition (Ki = 6 nM) [1], while in the anti-mycobacterial context, specific P4C analogs like MMV688844 achieved an IC50 of 2 µM against M. abscessus DNA gyrase [2]. The methoxyethoxy moiety is expected to modulate both the lipophilicity and hydrogen-bonding capacity of the molecule, directly influencing target engagement, solubility, and membrane permeability in ways that cannot be replicated by simpler alkyl or unsubstituted pyridine analogs .

Quantitative Differentiation Evidence for 1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide vs. Closest Analogs


DNA Gyrase Inhibition: Class-Validated Target Engagement vs. Isonipecotamide Core

The piperidine-4-carboxamide (P4C) class, to which 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide belongs, has been experimentally confirmed as a novel class of mycobacterial DNA gyrase inhibitors [1]. The reference P4C MMV688844 inhibits recombinant M. abscessus DNA gyrase with an IC50 of 2 µM and has a MIC50 of 12 µM against M. abscessus [2]. In contrast, the unsubstituted piperidine-4-carboxamide (isonipecotamide) core alone does not possess this potent, target-specific activity; the N-acylation with a substituted isonicotinoyl group is critical for the gain of function, as demonstrated by the complete loss of inhibition against P4C-resistant gyrase mutants [1].

Mycobacterium abscessus DNA gyrase inhibition anti-infective discovery

Thrombin Inhibition: Scaffold Privilege for Protease Inhibition vs. Non-Pyridyl P4Cs

The 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold is a privileged structure for direct thrombin inhibition. Compound 13b, an N-phenyl derivative, exhibited a thrombin Ki of 6 nM with remarkable selectivity over trypsin and factor Xa (Ki = 5.64 µM) [1]. This demonstrates that the pyridine-4-carbonyl-piperidine-4-carboxamide architecture can achieve low nanomolar target affinity. The target compound, possessing the same core but a distinct 2-(2-methoxyethoxy)pyridine-4-carbonyl substitution, offers a differentiated vector for optimizing selectivity and pharmacokinetics compared to the N-phenyl P4 series [2]. By contrast, P4Cs lacking the pyridin-4-yl substitution (e.g., MMV688844) show no reported activity against thrombin, indicating divergent target selectivity profiles within the class.

thrombin inhibitor anticoagulant discovery serine protease

Hydrogen-Bond Donor Capacity: Carboxamide vs. Nitrile Analog (CAS 2034317-31-0)

A critical structural differentiator between 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide and its closest commercially available analog, 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile (CAS 2034317-31-0), is the presence of a primary amide (-CONH2) group versus a nitrile (-CN) group at the piperidine 4-position [1]. The carboxamide contributes one hydrogen-bond donor (HBD) and an additional acceptor (HBA), whereas the nitrile is exclusively an HBA. In the DNA gyrase binding site, P4C-resistance mutations map to gyrA and gyrB, and the carboxamide moiety is likely involved in key hydrogen-bond interactions with the enzyme [2]. The carboxamide thus offers a distinct pharmacological profile and interaction potential that the nitrile analog cannot recapitulate.

medicinal chemistry structure-activity relationship binding interactions

Methoxyethoxy Substituent: Balanced Lipophilicity for Cellular Permeability vs. Cyclopropylmethoxy Analog

The 2-methoxyethoxy substituent on the pyridine ring is expected to confer a balanced lipophilicity profile compared to the cyclopropylmethoxy analog . While direct experimental logP values for both compounds are not publicly available, the methoxyethoxy chain introduces two oxygen atoms capable of participating in hydrogen-bonding with water, potentially enhancing aqueous solubility relative to the purely hydrophobic cyclopropylmethoxy group. The related compound 4-(2-methoxyethoxy)piperidine hydrochloride is described as having enhanced solubility characteristics [1]. This balance between lipophilicity (for membrane permeation) and hydrophilicity (for aqueous solubility) is critical for both in vitro assay compatibility and in vivo applications.

physicochemical properties drug-likeness solubility

Broad-Spectrum Antiviral Potential: P4C Class Activity Against Coronaviruses

Piperidine-4-carboxamide derivatives, including the compound NCGC2955, have demonstrated in vitro antiviral activity against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines [1]. This class-level activity profile suggests that 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide warrants evaluation as a potential broad-spectrum antiviral agent. The P4C scaffold thus offers a multi-target pharmacological profile (DNA gyrase inhibition for mycobacteria, antiviral activity for coronaviruses) that is not shared by the nitrile analog or the simpler isonipecotamide core [2].

antiviral discovery coronavirus broad-spectrum agent

Optimal Research and Procurement Application Scenarios for 1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide


Anti-Mycobacterial Drug Discovery: DNA Gyrase Inhibitor Lead Optimization

This compound is optimally deployed as a starting point for a structure-activity relationship (SAR) program targeting mycobacterial DNA gyrase. The P4C class to which it belongs has a validated mechanism of action, with resistance mapped to gyrA and gyrB, and reference compound MMV688844 showing an IC50 of 2 µM [1]. The 2-methoxyethoxy substituent on the pyridine ring offers a vector for modulating potency, solubility, and selectivity that can be systematically varied. Researchers can use this compound as a core scaffold to synthesize analogs with different alkoxy chain lengths and compare their activity profiles in both enzymatic and whole-cell M. abscessus assays.

Serine Protease Inhibitor Development: Thrombin and Factor Xa Selectivity Profiling

The 1-(pyridin-4-yl)piperidine-4-carboxamide architecture is a validated pharmacophore for direct thrombin inhibition, with the lead compound 13b exhibiting a Ki of 6 nM [2]. This compound, with its unique 2-(2-methoxyethoxy)pyridine-4-carbonyl substitution, provides a chemically distinct entry point for developing next-generation anticoagulants. Its primary carboxamide group at the piperidine 4-position offers synthetic versatility for generating substituted amide libraries to explore selectivity against related serine proteases (trypsin, factor Xa, cholinesterases) [3].

Chemical Probe for Broad-Spectrum Antiviral Screening

Given the documented activity of piperidine-4-carboxamides against human coronaviruses (NL63, OC43, SARS-CoV-2 variants) [4], this compound is a strong candidate for inclusion in antiviral screening libraries. Its structural differentiation from the reference compound NCGC2955 through the 2-methoxyethoxy substitution may reveal novel structure-activity relationships for coronavirus inhibition. Procurement of this compound enables head-to-head comparisons with existing P4C antiviral leads to establish the pharmacophoric contribution of the methoxyethoxy side chain.

Physicochemical Comparator for Nitrile-Containing Analog Optimization

The direct structural analog 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile (CAS 2034317-31-0) replaces the carboxamide with a nitrile group, eliminating hydrogen-bond donor capacity [5]. For medicinal chemistry teams optimizing ADME properties, procuring both the carboxamide and nitrile analogs allows a controlled comparison of how this single functional group swap affects solubility, permeability, metabolic stability, and target binding. This paired procurement strategy enables rigorous SAR analysis with minimal confounding variables.

Quote Request

Request a Quote for 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.